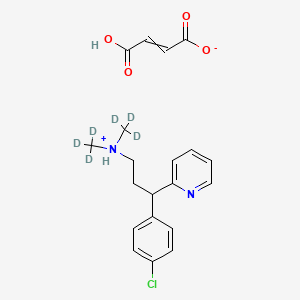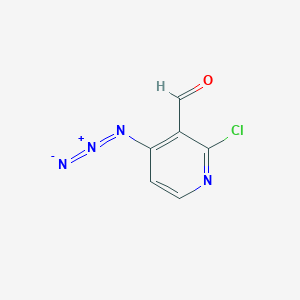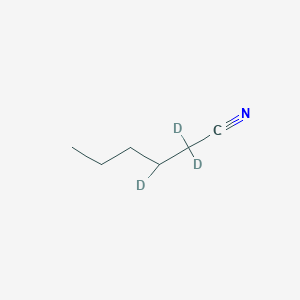
Esmolol Isopropyl Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esmolol Isopropyl Amine (EIA) is an anesthetic agent that has been widely used in laboratory experiments and clinical settings for the past few decades. It is a synthetic derivative of the naturally occurring anesthetic agent esmolol and is a widely used anesthetic for both laboratory and clinical settings. EIA is a powerful anesthetic agent that is both safe and effective when used correctly. It is a widely used anesthetic agent due to its rapid onset of action, low toxicity, and minimal side effects.
Applications De Recherche Scientifique
Cardiology
Application Summary
Esmolol Isopropyl Amine is used in cardiology for managing conditions such as septic shock and cardiac arrest with refractory shockable rhythms .
Methods of Application
In the treatment of septic shock, Esmolol is administered intravenously after advanced cardiovascular life support procedures. Dosage and administration are carefully monitored to achieve the desired heart rate reduction without compromising hemodynamic stability .
Results and Outcomes
Studies have shown that Esmolol can decrease 28-day mortality rates and reduce heart rate significantly compared to standard treatments. It has been associated with decreased heart rate and improved survival rates in in-hospital cardiac arrest patients .
Neurology
Application Summary
In neurology, Esmolol is explored for its neuroprotective properties, particularly in cases of severe traumatic brain injury .
Methods of Application
Esmolol is given intravenously within 24 hours of injury. The dosing schedule is determined using the continual reassessment method to balance heart rate reduction with cerebral perfusion pressure maintenance .
Results and Outcomes
The ongoing studies aim to establish a dosing schedule that provides neuroprotection without causing secondary injury from hypotension. The results are pending further research .
Pharmacology
Application Summary
Pharmacological research has investigated Esmolol’s efficacy in various clinical settings, including its impact on septic shock patient outcomes .
Methods of Application
Esmolol is administered based on patient-specific factors, with dosages adjusted according to the severity of the condition and the patient’s response to the drug .
Results and Outcomes
Meta-analyses have demonstrated that Esmolol treatment is associated with reduced mortality and improved hemodynamic parameters in septic shock patients .
Anesthesiology
Application Summary
Esmolol is used in anesthesiology to reduce anesthetic requirements and facilitate early extubation in patients undergoing intracranial surgery .
Methods of Application
Patients receive a bolus of Esmolol before anesthesia induction, followed by a continuous infusion to maintain a target Bispectral Index value .
Results and Outcomes
Studies have shown that Esmolol significantly reduces the required doses of propofol and sevoflurane, allowing for smoother emergence from anesthesia and early extubation .
Emergency Medicine
Application Summary
Esmolol is utilized in emergency medicine for the treatment of recent-onset atrial fibrillation and in-hospital cardiac arrest with refractory shockable rhythms .
Methods of Application
Esmolol is administered intravenously, often after the second dose of amiodarone, to control ventricular rate in patients with atrial fibrillation .
Results and Outcomes
Esmolol has shown superiority over amiodarone in achieving rate control within 40 minutes of administration and has been effective in improving survival rates in cardiac arrest scenarios .
This analysis provides a detailed overview of the diverse applications of Esmolol Isopropyl Amine across different scientific fields, highlighting its versatility and potential in various clinical settings.
Intensive Care Medicine
Application Summary
Esmolol is used in intensive care settings to manage hyperkinetic septic shock, aiming to reduce heart rate and control inflammatory responses .
Methods of Application
In a pilot study, Esmolol was infused during 6 hours to decrease the heart rate by 20% after initial resuscitation in hyperkinetic septic shock patients .
Results and Outcomes
The study found that while Esmolol was associated with a significant decrease in heart rate, it also led to an increased need for norepinephrine and a decrease in cardiac index. However, tissue perfusion was maintained, and pro-inflammatory proteins decreased .
Systematic Review and Meta-analysis
Application Summary
A systematic review and meta-analysis have been conducted to evaluate the efficacy and safety of Esmolol in septic shock patients .
Methods of Application
The meta-analysis included studies that used Esmolol for heart rate control in septic shock patients, assessing mortality rates and cardiac biomarkers among other parameters .
Materials Science
Application Summary
While not directly related to Esmolol Isopropyl Amine, amines, in general, have extensive applications in materials science for the synthesis of polymers, catalysts, sensors, and nanomaterials .
Methods of Application
Amines serve as building blocks in various synthesis processes, contributing to the design and fabrication of functional materials .
Results and Outcomes
The unique properties of amines enable advancements in materials science, although specific outcomes related to Esmolol Isopropyl Amine in this field are not detailed in the available literature .
Propriétés
Numéro CAS |
83356-59-6 |
|---|---|
Nom du produit |
Esmolol Isopropyl Amine |
Formule moléculaire |
C₁₈H₃₀N₂O₃ |
Poids moléculaire |
322.44 |
Synonymes |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
